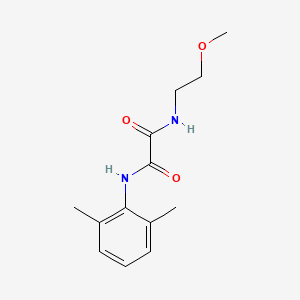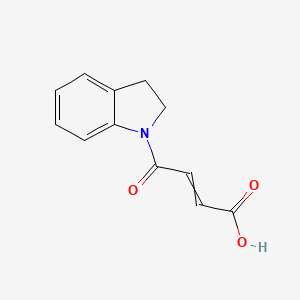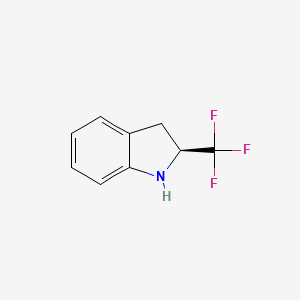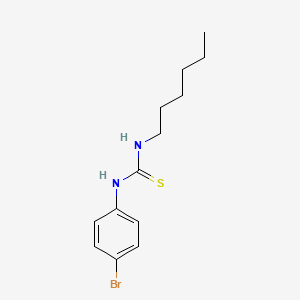![molecular formula C26H20N2O5 B12455526 4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol is a complex organic compound characterized by multiple aromatic rings and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol typically involves a multi-step process The initial step often includes the formation of an imine bond through the condensation of an aldehyde with an amine
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. These methods often require precise control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form amines.
Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. These interactions can modulate cellular processes, contributing to its observed effects.
類似化合物との比較
Similar Compounds
- 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,2-diol
- 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,4-diol
Uniqueness
The unique arrangement of hydroxyl groups and imine bonds in 4-[(E)-[(4-{4-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]phenoxy}phenyl)imino]methyl]benzene-1,3-diol distinguishes it from similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C26H20N2O5 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
4-[[4-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C26H20N2O5/c29-21-7-1-17(25(31)13-21)15-27-19-3-9-23(10-4-19)33-24-11-5-20(6-12-24)28-16-18-2-8-22(30)14-26(18)32/h1-16,29-32H |
InChIキー |
RKFJKEKDCJPASA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)N=CC4=C(C=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B12455453.png)
![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)


![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)
![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)

![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
